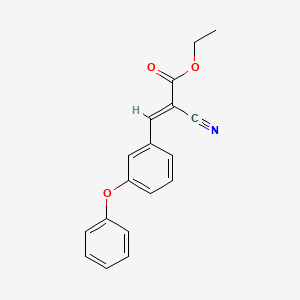

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate

Description

Ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a 3-phenoxyphenyl substituent at the β-position. This compound belongs to a broader class of acrylate derivatives widely utilized as intermediates in synthesizing bioactive molecules, including pharmaceuticals, agrochemicals, and materials for optoelectronics . The (2E)-configuration of the double bond is critical for its reactivity, enabling conjugate additions and cyclization reactions.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIIAGDFTJLEAY-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is utilized in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Applied in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate and its analogs.

Substituent Effects on Electronic and Structural Properties

- 4-Methoxyphenyl Analog (Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate): The methoxy group at the para position introduces electron-donating effects, stabilizing the conjugated π-system. Crystallographic studies reveal a planar molecular structure with weak C–H···π interactions in the crystal lattice, contributing to its stability . IR and NMR data (e.g., ν(C≡N) at 2218 cm⁻¹, δ=8.17 ppm for the α-proton) confirm the presence of the cyano and vinyl groups .

- 3-(Trifluoromethyl)phenyl Analog (Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate): The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, making this compound more reactive toward nucleophiles. This property is advantageous in synthesizing fluorinated pharmaceuticals .

- Thiophene-2-yl Analog (Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate): Replacing the phenyl ring with a thiophene introduces sulfur-based heteroaromaticity, altering electronic properties. The compound exhibits a planar conformation with the ethyl group oriented out of the plane, similar to furan derivatives. This structural feature is relevant for applications in organic semiconductors .

- 4-Fluorophenyl Analog (Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate): Fluorine’s electronegativity increases the compound’s polarity and metabolic stability, making it suitable for drug development. Its melting point (79–82°C) and boiling point (340.8±32.0°C) are comparable to other acrylates .

Physicochemical Properties

Biological Activity

Ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H16N2O2

Molecular Weight: 296.33 g/mol

SMILES Notation: CC(=O)/C(=C/C1=CC=CC=C1)OC2=CC=CC=C2/C#N

The compound features a cyano group and a phenoxyphenyl moiety, which are believed to contribute to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate. For instance, a study evaluated the sodium salt of a related compound against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated significant chemopreventive effects, with the compound reducing both EAC cell volume and count. The mechanism involved apoptosis induction through increased expression of caspase 3 and decreased levels of osteopontin .

Antimicrobial and Antifungal Properties

The compound has also been investigated for its antimicrobial and antifungal properties. Its unique structural features allow it to interact with biological targets that are crucial for microbial survival. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition against various pathogens, suggesting potential applications in treating infections.

The biological activity of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is attributed to its ability to modulate specific molecular pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, leading to enhanced apoptosis.

- Receptor Interaction: It interacts with cellular receptors that mediate inflammatory responses, potentially reducing tumor growth and metastasis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Significant reduction in EAC cell volume/count | |

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Notable inhibition of fungal growth |

Table 2: Mechanism Insights

| Mechanism | Description | References |

|---|---|---|

| Apoptosis Induction | Increased caspase 3 expression | |

| Enzyme Inhibition | Targeting key enzymes in cancer pathways | |

| Receptor Modulation | Interaction with inflammatory mediators |

Case Studies

- In Vivo Evaluation Against EAC Cells : A study demonstrated that treatment with the sodium salt of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate resulted in significant tumor reduction in female mice. Histopathological analysis showed improved liver and kidney tissues without adverse effects, indicating a favorable safety profile alongside efficacy .

- Antimicrobial Testing : Various derivatives were tested against a panel of microbial strains, showing promising results in inhibiting growth, which supports further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.